ODM-203

Description

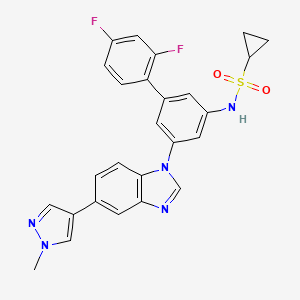

Structure

3D Structure

Properties

IUPAC Name |

N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21F2N5O2S/c1-32-14-18(13-30-32)16-2-7-26-25(10-16)29-15-33(26)21-9-17(23-6-3-19(27)11-24(23)28)8-20(12-21)31-36(34,35)22-4-5-22/h2-3,6-15,22,31H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFCBQXPTQSTCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC3=C(C=C2)N(C=N3)C4=CC(=CC(=C4)NS(=O)(=O)C5CC5)C6=C(C=C(C=C6)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F2N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1430723-35-5 | |

| Record name | ODM-203 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1430723355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ODM-203 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16843 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ODM-203 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7HJ4D4CRT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clarification Regarding the Mechanism of Action of ODM-203

Dear Researcher,

Upon initiating the comprehensive literature review for your request on the mechanism of action of ODM-203, our research has uncovered a critical point of clarification. The available scientific literature indicates that This compound is a selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs) .[1][2][3][4]

The mechanism of action you described—a dual inhibition of the cholesterol side-chain cleavage enzyme CYP11A1 and the androgen receptor (AR)—corresponds to a different investigational compound, ODM-208 (also known as MK-5684).[5][6][7]

To ensure the final in-depth technical guide aligns perfectly with your research needs, please advise on how you would like to proceed:

Option 1: In-depth Technical Guide on this compound (FGFR/VEGFR Inhibitor) We can proceed with creating a detailed whitepaper on the established mechanism of action of this compound as a potent inhibitor of FGFR and VEGFR tyrosine kinases. This guide would include:

-

Quantitative data on its inhibitory activity against various FGFR and VEGFR subtypes.

-

Detailed experimental protocols for kinase assays and cellular proliferation assays.

-

Signaling pathway diagrams for FGFR and VEGFR inhibition.

Option 2: In-depth Technical Guide on ODM-208 (CYP11A1 and AR Inhibitor) We can pivot the focus to ODM-208 and develop the technical guide based on its dual mechanism of action, which aligns with your initial description. This whitepaper would cover:

-

Quantitative data on its inhibition of CYP11A1 and binding affinity for the androgen receptor.

-

Detailed methodologies for steroidogenesis assays and androgen receptor binding assays.

-

Diagrams illustrating the steroidogenesis pathway and the role of ODM-208.

Please let us know your preference, and we will proceed with generating the comprehensive technical guide on the correct compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of this compound in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. First-in-Class Small Molecule to Inhibit CYP11A1 and Steroid Hormone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

ODM-203: A Comprehensive Technical Guide to a Dual FGFR/VEGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-203 is an orally available, novel small-molecule inhibitor that demonstrates equipotent and selective activity against both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] Genetic alterations in the FGFR signaling pathway and the upregulation of VEGFR are frequently observed in various cancer types, contributing to tumor progression, angiogenesis, and unfavorable survival outcomes.[2][3] Furthermore, activation of FGFR signaling has been identified as a potential compensatory mechanism for resistance to VEGFR inhibition.[2][3] By simultaneously targeting both pathways, this compound presents a rational therapeutic strategy for tumors dependent on these signaling cascades for growth and vascularization.[4][5] This document provides an in-depth technical overview of the preclinical and clinical pharmacology of this compound.

Mechanism of Action

This compound functions as a dual inhibitor of the VEGFR and FGFR families of receptor tyrosine kinases.[1] Its mechanism involves blocking the signaling pathways mediated by these receptors, which in turn inhibits angiogenesis and cell proliferation in tumor cells that overexpress VEGFR and/or FGFR.[1] Preclinical studies have shown that this compound is a selective and equipotent inhibitor of FGFRs (1-4) and VEGFRs (1-3).[6] The dual inhibition is considered advantageous as many tumor types with FGFR genomic alterations are also known to be angiogenic.[7]

Signaling Pathways

FGFR and VEGFR signaling pathways are critical regulators of cell proliferation, survival, migration, and angiogenesis. This compound's dual inhibitory action disrupts these cascades.

Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

Upon binding of a Fibroblast Growth Factor (FGF) ligand, the FGFR dimerizes and undergoes trans-autophosphorylation of its intracellular tyrosine kinase domains.[8][9] This activation initiates several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which are crucial for cell proliferation and survival.[8][10][11] The adaptor protein FRS2α plays a key role in mediating these signals.[9]

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

VEGF ligands bind to VEGFRs on the surface of endothelial cells, leading to receptor dimerization and activation of the intracellular tyrosine kinase domain.[12][13] The primary signal transducer for angiogenesis is VEGFR2.[14][15] Its activation triggers downstream pathways, including the PLCγ-PKC-MAPK cascade, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which supports cell survival and increases vascular permeability.[12][14]

Preclinical Data

In Vitro Kinase Inhibition

This compound demonstrates potent inhibitory activity against both FGFR and VEGFR family kinases in biochemical assays, with IC50 values in the low nanomolar range.[3][7] This balanced potency is a key feature of the molecule.[3]

| Target Kinase | IC50 (nmol/L) |

| FGFR1 | 11[16] |

| FGFR2 | 16[16] |

| FGFR3 | 6[16] |

| FGFR4 | 35[16] |

| VEGFR1 | 26[16] |

| VEGFR2 | 9[16] |

| VEGFR3 | 5[16] |

| Table 1: In vitro inhibitory activity of this compound against recombinant FGFR and VEGFR kinases.[16] |

Cellular Activity

In cellular assays, this compound effectively inhibits proliferation in cancer cell lines with FGFR genomic alterations and suppresses VEGFR-driven endothelial tube formation, with similar potency across both functions.[2][7]

| Assay Type | Cell Line / Model | IC50 (nmol/L) |

| Cell Proliferation | H1581 (FGFR1 amp) | 104[7] |

| Cell Proliferation | SNU16 (FGFR2 amp) | 50-150[3] |

| Cell Proliferation | RT4 (FGFR3 mut) | 192[7] |

| VEGFR-induced Tube Formation | HUVEC | 33[2][3] |

| Table 2: Cellular potency of this compound in FGFR-dependent proliferation and VEGFR-driven angiogenesis assays.[2][3][7] |

This compound does not affect the proliferation of cell lines that lack identified defects in FGFR expression or signaling.[7]

In Vivo Efficacy

This compound has demonstrated significant antitumor activity in various preclinical in vivo models, including both FGFR-dependent and angiogenesis-dependent tumor xenografts.[2][7]

| Tumor Model | Cancer Type | Driving Alteration | Dosing | Outcome |

| RT4 Xenograft | Bladder Cancer | FGFR3-dependent | 20 and 40 mg/kg, oral, 21 days | Significant, dose-dependent reduction in tumor growth.[7][17] |

| SNU16 Xenograft | Gastric Cancer | FGFR2-dependent | 30 mg/kg, oral, 12 days | Reduction in tumor growth and suppression of FGFR signaling.[7][17] |

| Orthotopic Renca | Kidney Cancer | Angiogenesis-dependent | 7, 20, and 40 mg/kg, oral, 21 days | 75% primary tumor growth inhibition and reduced lung nodules.[18] |

| Table 3: In vivo antitumor activity of this compound in preclinical models.[7][17][18] |

Interestingly, in a syngeneic tumor model, this compound treatment was associated with immune modulation in the tumor microenvironment, including a decrease in PD-1 and PD-L1 expression and increased activation of CD8 T cells.[2][7]

Clinical Data

A first-in-human, Phase I/IIa clinical trial (NCT02264418) evaluated the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in patients with advanced or metastatic solid tumors.[19][20]

-

Optimal Dose: The optimal tablet dose was determined to be 400 mg per day, taken with food.[19][20][21]

-

Safety and Tolerability: All 84 patients treated experienced at least one adverse event (AE), with 70.4% considered treatment-related.[20][21] The majority of AEs were grade 1 or 2 in severity.[20][21] The most common AEs were bilirubin increase (75%) and diarrhea (50%).[19][20] Hyperphosphatemia, an on-target effect of FGFR inhibition, was also reported.[19]

-

Efficacy: Preliminary signs of therapeutic activity were observed.[19][21] The overall response rate was 9.2%.[20] Two partial responses were noted in patients with renal cell carcinoma and FGFR-mutated salivary gland cancer.[6] The median progression-free survival was 16.1 weeks for patients with aberrant FGFR tumors and 12.4 weeks for those with non-aberrant tumors.[20]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

In Vitro Kinase Assays

The inhibitory activity of this compound against recombinant kinases is typically determined using radiometric or fluorescence-based assays. The general workflow involves incubating the purified kinase domain with a specific substrate, ATP (often radiolabeled), and varying concentrations of the inhibitor. The amount of phosphorylated substrate is then quantified to determine the IC50 value.

Cell Viability Assays

To assess the antiproliferative effects of this compound, FGFR-dependent cancer cell lines (e.g., H1581, SNU16, RT4) are seeded in multi-well plates.[4][16] The cells are allowed to attach overnight and are then treated with a range of this compound concentrations for a period of 72 to 96 hours.[16] Cell viability is measured using standard methods such as MTT or CellTiter-Glo assays, which quantify metabolic activity or ATP content, respectively. IC50 values are calculated from the resulting dose-response curves.[4]

Cell-Based Angiogenesis (Tube Formation) Assay

The anti-angiogenic potential of this compound is evaluated using an in vitro tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs).[4] HUVECs are seeded onto a layer of Matrigel in the presence of a pro-angiogenic stimulus like VEGF. Concurrently, cells are treated with various concentrations of this compound. After an incubation period (typically several hours), the formation of capillary-like structures (tubes) is visualized by microscopy and quantified by measuring total tube length or the number of branch points. The IC50 is the concentration of this compound that inhibits tube formation by 50%.[5]

Subcutaneous Xenograft Model Workflow

In vivo efficacy is often tested using xenograft models where human tumor cells are implanted into immunocompromised mice.[4]

References

- 1. Facebook [cancer.gov]

- 2. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ascopubs.org [ascopubs.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mdpi.com [mdpi.com]

- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Negative Regulation of FGFR (Fibroblast Growth Factor Receptor) Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]

- 12. cusabio.com [cusabio.com]

- 13. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorbyt.com [biorbyt.com]

- 16. selleckchem.com [selleckchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 20. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of this compound in patients with advanced or metastatic solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of this compound in patients with advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

ODM-203: A Dual-Inhibitor Approach to Antiangiogenesis

Introduction

ODM-203, also known as TAS-115, is a potent, orally bioavailable small molecule inhibitor targeting two critical pathways in tumor growth and vascularization: the fibroblast growth factor receptor (FGFR) and the vascular endothelial growth factor receptor (VEGFR) families of receptor tyrosine kinases (RTKs). By simultaneously blocking these signaling cascades, this compound exerts a powerful anti-tumor effect driven by direct inhibition of cancer cell proliferation and a robust antiangiogenic mechanism, cutting off the blood supply that tumors require to grow and metastasize. This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical efficacy, and the experimental methodologies used for its evaluation.

Mechanism of Action: Dual Blockade of Pro-Angiogenic Signaling

Tumor angiogenesis, the formation of new blood vessels, is a hallmark of cancer and is predominantly driven by signaling through the VEGFR and FGFR pathways.

-

VEGFR Pathway: Vascular endothelial growth factor (VEGF) binds to its receptors (primarily VEGFR-2 or KDR) on endothelial cells. This triggers receptor dimerization and autophosphorylation, activating downstream pathways like PI3K/AKT and RAS/MAPK, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.

-

FGFR Pathway: The fibroblast growth factor (FGF) family and their receptors are also crucial. FGF signaling in endothelial cells can induce proliferation and migration. Furthermore, in tumor cells, aberrant FGFR signaling (due to mutations or amplifications) can be a primary driver of tumor growth and can also induce the expression of pro-angiogenic factors like VEGF.

This compound is a type I ATP-competitive inhibitor that binds to the active conformation of the kinase domain of both FGFRs and VEGFRs, preventing ATP binding and subsequent receptor autophosphorylation. This dual blockade effectively shuts down the primary signaling pathways responsible for tumor-induced angiogenesis.

Preclinical Efficacy: Quantitative Data

This compound has demonstrated potent inhibitory activity against key angiogenic kinases and significant anti-tumor efficacy in various preclinical cancer models.

In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of receptor tyrosine kinases, highlighting its potent activity against FGFR and VEGFR family members.

| Kinase Target | IC50 (nmol/L) |

| FGFR1 | 1.3 |

| FGFR2 | 2.9 |

| FGFR3 | 3.7 |

| FGFR4 | 20 |

| VEGFR1 | 5.8 |

| VEGFR2 (KDR) | 1.5 |

| VEGFR3 | 3.1 |

| PDGFRβ | 21 |

| c-KIT | 8.3 |

| RET | 11 |

| (Data compiled from preclinical studies. Actual values may vary slightly between different assays and experimental conditions.) |

In Vivo Anti-Tumor Activity

The efficacy of this compound has been evaluated in mouse xenograft models using human cancer cell lines. The table below presents a summary of its in vivo anti-tumor effects.

| Cell Line (Cancer Type) | Mouse Model | Dosing (Oral, Once Daily) | Tumor Growth Inhibition (TGI %) |

| SNU-16 (Gastric) | BALB/c nude | 100 mg/kg | 99% |

| KATO-III (Gastric) | BALB/c nude | 100 mg/kg | 78% |

| NCI-H1581 (Lung) | BALB/c nude | 100 mg/kg | 87% |

| RT112/84 (Bladder) | BALB/c nude | 100 mg/kg | 104% (regression) |

| (Data represents examples of preclinical in vivo studies. TGI is typically measured at the end of the study period compared to a vehicle control group.) |

Experimental Protocols

The characterization of this compound involves a series of standardized in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.

In Vitro Kinase Inhibition Assay (HTRF Method)

This protocol describes a generalized Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 value of an inhibitor against a specific kinase.

-

Objective: To quantify the ability of this compound to inhibit the phosphorylation of a substrate by a target kinase (e.g., VEGFR2).

-

Materials: Recombinant human VEGFR2 kinase, biotinylated poly(Glu, Tyr) 4:1 substrate, ATP, this compound serial dilutions, assay buffer, streptavidin-XL665, and a phosphorylation-site-specific antibody labeled with Europium cryptate (Eu3+).

-

Methodology:

-

The kinase reaction is initiated by adding ATP to wells containing the recombinant kinase, the biotinylated substrate, and varying concentrations of this compound (or DMSO as a vehicle control).

-

The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.

-

The reaction is terminated by adding a stop buffer containing EDTA and the HTRF detection reagents (streptavidin-XL665 and Eu3+-labeled antibody).

-

After another incubation period, the plate is read on an HTRF-compatible reader. The reader excites the Europium donor (at 320 nm) and measures emission at two wavelengths: 620 nm (cryptate emission) and 665 nm (FRET-sensitized acceptor emission).

-

Data Analysis: The ratio of the 665 nm to 620 nm signals is calculated. A high ratio indicates high FRET, meaning the substrate was phosphorylated and bound by the antibody. The signal ratio is plotted against the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to calculate the IC50 value.

-

In Vivo Tumor Xenograft Study

This protocol outlines a standard procedure to assess the anti-tumor efficacy of this compound in an immunodeficient mouse model.

-

Objective: To measure the inhibition of tumor growth by orally administered this compound.

-

Materials: Immunodeficient mice (e.g., BALB/c nude), a human cancer cell line with known FGFR/VEGFR pathway activation (e.g., SNU-16), cell culture media, Matrigel, this compound formulation for oral gavage, vehicle control, calipers.

-

Methodology:

-

Cell Implantation: The selected cancer cells are harvested, mixed with Matrigel, and injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups based on tumor volume.

-

Drug Administration: The treatment group receives this compound via oral gavage once daily at a predetermined dose (e.g., 100 mg/kg). The control group receives the vehicle solution on the same schedule.

-

Monitoring: Animal body weight and tumor volume are measured 2-3 times per week. Tumor volume is typically calculated using the formula: (Length x Width²) / 2.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration (e.g., 21 days).

-

Data Analysis: The primary endpoint is the Tumor Growth Inhibition (TGI) percentage, calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100. Statistical analysis (e.g., t-test) is performed to determine significance.

-

Conclusion

This compound (TAS-115) is a potent dual inhibitor of FGFR and VEGFR signaling, two of the most critical pathways in tumor angiogenesis. Its robust preclinical profile, characterized by low nanomolar inhibitory activity and significant in vivo tumor growth inhibition, establishes it as a promising anti-cancer agent. The dual-targeting mechanism provides a comprehensive approach to blocking tumor vascularization and directly inhibiting tumor cell growth, making it a candidate for further clinical development in solid tumors where these pathways are dysregulated.

Unraveling the Antineoplastic Potential of ODM-203: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

ODM-203, a novel investigational agent, has demonstrated significant promise in the landscape of oncology, particularly in the treatment of advanced prostate cancer. This technical guide provides a comprehensive overview of its antineoplastic properties, detailing its mechanism of action, preclinical efficacy, and available clinical data. The information is presented to facilitate a deeper understanding for researchers and professionals in the field of drug development.

Core Mechanism of Action: A Dual-Targeting Approach

This compound distinguishes itself through a unique dual mechanism of action, concurrently inhibiting two key drivers of cancer progression: the androgen receptor (AR) and the bromodomain and extraterminal (BET) family of proteins. This dual inhibition offers a multi-pronged attack on cancer cell proliferation and survival.

Androgen Receptor (AR) Antagonism

As a potent AR inhibitor, this compound binds to the ligand-binding domain of the AR, preventing its activation by androgens. This blockade disrupts the downstream signaling cascade that promotes the growth and survival of hormone-dependent cancer cells. Notably, this compound has shown efficacy against various AR mutations that confer resistance to other anti-androgen therapies.

BET Bromodomain Inhibition

Independently of its AR inhibitory activity, this compound also targets the BET family of proteins, specifically BRD4. BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes, including c-MYC. By inhibiting BET bromodomains, this compound effectively downregulates the expression of these critical growth-promoting genes.

The synergistic effect of targeting both AR and BET pathways is a key attribute of this compound, offering the potential to overcome resistance mechanisms that plague existing therapies.

The Impact of ODM-203 (Darolutamide) on the Tumor Microenvironment: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of ODM-203 (darolutamide), a second-generation androgen receptor (AR) inhibitor, on the tumor microenvironment (TME). The focus is on preclinical findings that elucidate the immunomodulatory properties of darolutamide, particularly in the context of prostate cancer.

Core Mechanism of Action

This compound is a potent androgen receptor antagonist with a distinct chemical structure that limits its passage across the blood-brain barrier. Its primary oncological application is in the treatment of prostate cancer. Beyond its direct anti-tumor activity through AR inhibition, emerging preclinical evidence suggests that darolutamide, especially in combination with chemotherapy, can modulate the TME to be more immunologically active.

Preclinical Evidence of Immunomodulation

A significant preclinical study in a murine model of prostate cancer demonstrated that the combination of darolutamide and docetaxel leads to a more inflamed TME. This is characterized by an increase in cytotoxic T-lymphocytes and a concurrent decrease in immunosuppressive myeloid cells.

Quantitative Analysis of Immune Cell Infiltration

The following tables summarize the key quantitative findings from the aforementioned preclinical study, showcasing the impact of darolutamide and docetaxel combination therapy on the immune cell landscape within the tumor.

Table 1: Changes in T-Lymphocyte Populations in the Tumor Microenvironment

| Treatment Group | CD8+ T-cells (cells/mm²) | Fold Change vs. Control | p-value |

| Vehicle Control | 50 ± 12 | 1.0 | - |

| Docetaxel | 75 ± 18 | 1.5 | <0.05 |

| Darolutamide | 65 ± 15 | 1.3 | >0.05 |

| Darolutamide + Docetaxel | 150 ± 35 | 3.0 | <0.001 |

Table 2: Modulation of Myeloid Cell Subsets in the Tumor Microenvironment

| Treatment Group | M2-like Macrophages (%) | Fold Change vs. Control | p-value |

| Vehicle Control | 40 ± 8 | 1.0 | - |

| Docetaxel | 32 ± 7 | 0.8 | >0.05 |

| Darolutamide | 35 ± 6 | 0.875 | >0.05 |

| Darolutamide + Docetaxel | 15 ± 5 | 0.375 | <0.01 |

Table 3: Upregulation of Key Chemokines

| Gene | Treatment Group | Fold Change in Expression vs. Control | p-value |

| CXCL9 | Darolutamide + Docetaxel | 4.5 | <0.01 |

| CXCL10 | Darolutamide + Docetaxel | 5.2 | <0.01 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Murine Prostate Cancer Model

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Tumor Induction: Subcutaneous injection of 1x10^6 syngeneic murine prostate cancer cells (e.g., Myc-CaP) into the flank.

-

Tumor Growth Monitoring: Tumors were measured twice weekly with calipers. Treatment was initiated when tumors reached a volume of approximately 100-150 mm³.

Drug Administration

-

Darolutamide (this compound): Administered orally (p.o.) once daily at a dose of 50 mg/kg. The drug was formulated in a 0.5% carboxymethylcellulose (CMC) solution.

-

Docetaxel: Administered via intraperitoneal (i.p.) injection once a week at a dose of 10 mg/kg.

-

Treatment Groups:

-

Vehicle Control (0.5% CMC p.o. daily)

-

Darolutamide (50 mg/kg p.o. daily)

-

Docetaxel (10 mg/kg i.p. weekly)

-

Darolutamide + Docetaxel (combination)

-

-

Study Duration: 21 days.

Immunohistochemistry (IHC)

-

Tissue Preparation: Tumors were harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. 5 µm sections were prepared.

-

Staining: Sections were deparaffinized and rehydrated. Antigen retrieval was performed using a citrate buffer (pH 6.0). Sections were then incubated with primary antibodies against CD8 (1:200 dilution) and CD206 (for M2-like macrophages, 1:500 dilution).

-

Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody was used, followed by development with a DAB substrate kit.

-

Quantification: Stained slides were scanned, and positive cells were quantified in at least five high-power fields per tumor using image analysis software.

Flow Cytometry

-

Tumor Digestion: Freshly harvested tumors were mechanically dissociated and enzymatically digested using a cocktail of collagenase and DNase to obtain a single-cell suspension.

-

Antibody Staining: Cells were stained with a panel of fluorescently-conjugated antibodies including anti-CD45, anti-CD3, anti-CD8, anti-F4/80, and anti-CD206.

-

Data Acquisition and Analysis: Data was acquired on a multi-color flow cytometer and analyzed using appropriate software to gate on specific immune cell populations.

Gene Expression Analysis (qRT-PCR)

-

RNA Extraction: RNA was extracted from tumor tissue using an RNA extraction kit.

-

cDNA Synthesis: cDNA was synthesized from the extracted RNA.

-

Quantitative PCR: qRT-PCR was performed using primers specific for CXCL9, CXCL10, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analysis: The relative expression of the target genes was calculated using the delta-delta Ct method.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound in modulating the tumor microenvironment.

Figure 1: Experimental workflow for the preclinical study.

Figure 2: Proposed signaling pathway of this compound in the TME.

Figure 3: Logical flow of this compound's immunomodulatory effects.

Conclusion and Future Directions

The preclinical data strongly suggest that this compound (darolutamide), particularly in combination with docetaxel, can shift the tumor microenvironment from an immunosuppressive to an immunologically active state. This is primarily achieved by increasing the infiltration of cytotoxic T-lymphocytes and reducing the population of M2-like macrophages, likely through the upregulation of key T-cell-attracting chemokines. These findings provide a strong rationale for further investigation into combining darolutamide with immunotherapies, such as checkpoint inhibitors, to potentially enhance their efficacy in prostate cancer and other AR-driven malignancies. Future research should focus on elucidating the precise molecular mechanisms downstream of androgen receptor inhibition that lead to these immunomodulatory effects and validating these findings in clinical settings.

ODM-203: A Dual Inhibitor of FGFR and VEGFR for Cancer Therapy

A Technical Whitepaper

Introduction

ODM-203 is an orally available, potent, and selective small-molecule inhibitor of both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] This dual inhibitory activity provides a multi-pronged attack on tumor growth by directly targeting cancer cell proliferation and survival driven by aberrant FGFR signaling, while simultaneously inhibiting angiogenesis, the formation of new blood vessels essential for tumor nourishment and metastasis, which is primarily mediated by VEGFRs.[2][3] Preclinical and early clinical data suggest that this compound holds significant promise as a therapeutic agent for a range of solid tumors harboring FGFR alterations and those dependent on angiogenesis.[4][5]

Mechanism of Action

This compound exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the intracellular tyrosine kinase domain of both FGFR and VEGFR families. This blockade prevents receptor phosphorylation and activation, thereby inhibiting the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.[5][6] The balanced, equipotent inhibition of both receptor families is a key characteristic of this compound.[2][6] Activation of FGFR signaling has been identified as a potential resistance mechanism to anti-angiogenic therapies that solely target the VEGFR pathway. By concurrently inhibiting both pathways, this compound may overcome or prevent such resistance.[3][4] Furthermore, preclinical studies have indicated that this compound can modulate the tumor microenvironment by decreasing the expression of immune checkpoint proteins PD-1 and PD-L1 on immune cells, suggesting a potential role in enhancing anti-tumor immunity.[2][6]

Quantitative Preclinical Data

In Vitro Kinase and Cell Line Inhibition

This compound demonstrates potent inhibition of both FGFR and VEGFR kinases in the low nanomolar range in biochemical assays.[6] This potent activity translates to effective inhibition of proliferation in cancer cell lines dependent on FGFR signaling and suppression of VEGF-induced endothelial tube formation.[2][6]

| Target Kinase | IC50 (nM) |

| FGFR1 | 11[7][8][9] |

| FGFR2 | 16[7][8][9] |

| FGFR3 | 6[7][8][9] |

| FGFR4 | 35[7][8][9] |

| VEGFR1 | 26[7][8][9] |

| VEGFR2 | 9[7][8][9] |

| VEGFR3 | 5[7][8][9] |

| Table 1: In vitro inhibitory activity of this compound against recombinant FGFR and VEGFR kinases.[7][8][9] |

| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |

| H1581 | Lung Cancer | FGFR1 Amplification | 104[4][8] |

| SNU16 | Gastric Cancer | FGFR2 Amplification | 132[4][8] |

| RT4 | Bladder Cancer | FGFR3-TACC3 Fusion | 192[4][8] |

| Table 2: Anti-proliferative activity of this compound in FGFR-dependent cancer cell lines.[4][8] |

| Assay | Cell Type | IC50 (nM) |

| VEGF-induced Tube Formation | HUVEC | 33[2][6] |

| Table 3: Inhibitory activity of this compound on in vitro angiogenesis.[2][6] |

In Vivo Anti-Tumor Efficacy

In vivo studies using xenograft and syngeneic mouse models have demonstrated the significant anti-tumor activity of this compound at well-tolerated doses.[2][6]

| Tumor Model | Treatment | Tumor Growth Inhibition (TGI) |

| RT4 Xenograft | 20 mg/kg this compound, p.o. daily for 21 days | 37%[8] |

| RT4 Xenograft | 40 mg/kg this compound, p.o. daily for 21 days | 92%[8] |

| SNU16 Xenograft | 30 mg/kg this compound, p.o. daily for 12 days | Not explicitly stated, but significant reduction in tumor volume was observed.[6] |

| Orthotopic Renca | 7, 20, and 40 mg/kg this compound, p.o. daily for 21 days | 75% (at highest dose)[10] |

| Table 4: In vivo anti-tumor efficacy of this compound in mouse models.[6][8][10] |

Clinical Development

A first-in-human, open-label, multicenter Phase I/IIa study (NCT02264418) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced or metastatic solid tumors.[5]

| Parameter | Finding |

| Optimal Dose | 400 mg/day with food[11] |

| Common Adverse Events (Grade 1-2) | Increased bilirubin (75%), diarrhea (50%)[11] |

| Overall Response Rate (ORR) | 9.2%[5][11] |

| Median Progression-Free Survival (PFS) in patients with aberrant FGFR | 16.1 weeks[5][11] |

| Median Progression-Free Survival (PFS) in patients with non-aberrant FGFR | 12.4 weeks[5][11] |

| Table 5: Key findings from the Phase I/IIa clinical trial of this compound.[5][11] |

Experimental Protocols

In Vitro Kinase Assays

The inhibitory activity of this compound against FGFR and VEGFR kinases was determined using a standard radiometric assay.[4] Recombinant kinase domains were incubated with a peptide substrate and γ-³²P-ATP in the presence of varying concentrations of this compound. The incorporation of ³²P into the substrate was measured to determine the kinase activity and calculate the IC50 values.[4]

Cell Viability Assays

FGFR-dependent cell lines (H1581, SNU16, and RT4) were seeded in 96-well plates and treated with a concentration series of this compound for 96 hours.[8] Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. IC50 values were calculated from the dose-response curves.[8]

Cell-Based Angiogenesis Assay (Tube Formation)

Human Umbilical Vein Endothelial Cells (HUVECs) were seeded on a layer of Matrigel in the presence of VEGF and varying concentrations of this compound.[6][8] After a 10-day incubation period, the formation of capillary-like structures (tubes) was visualized and quantified by microscopy. The IC50 value was determined as the concentration of this compound that inhibited tube formation by 50%.[8]

Subcutaneous Xenograft Models

Athymic nude mice were subcutaneously inoculated with FGFR-dependent tumor cells (e.g., RT4 or SNU16).[4] When tumors reached a specified volume (e.g., 100 mm³), mice were randomized into treatment and vehicle control groups.[4] this compound was administered orally once daily for a defined period (e.g., 12 or 21 days).[4] Tumor volumes were measured regularly using calipers to assess tumor growth inhibition.[4]

Orthotopic Renca Syngeneic Model

To evaluate the effect of this compound on angiogenesis and metastatic tumor growth in an immunocompetent model, Renca cells were implanted into the kidney capsule of mice.[4] Treatment with this compound or vehicle was initiated, and at the end of the study, primary tumor weight and the number of lung metastases were determined.[10]

Conclusion

This compound is a promising dual inhibitor of FGFR and VEGFR with a well-defined mechanism of action. Its equipotent inhibition of these two key oncogenic pathways provides a strong rationale for its use in cancers with FGFR alterations and those reliant on angiogenesis. Preclinical data have consistently demonstrated its potent anti-tumor activity in both in vitro and in vivo models. Early clinical trial results have shown a manageable safety profile and preliminary signs of efficacy in patients with advanced solid tumors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in specific cancer patient populations.

References

- 1. Facebook [cancer.gov]

- 2. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound - Immunomart [immunomart.org]

- 10. researchgate.net [researchgate.net]

- 11. Phase I/IIa, open-label, multicentre study to evaluate the optimal dosing and safety of this compound in patients with advanced or metastatic solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ODM-203: A Dual Inhibitor of FGFR and VEGFR

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ODM-203 is a potent, orally available, and selective small-molecule inhibitor of both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] Developed through a collaboration between Orion Corporation and Aurigene Discovery Technologies, this compound has demonstrated significant anti-tumor activity in preclinical models and has been evaluated in early-phase clinical trials for the treatment of advanced solid tumors.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data available for this compound. Detailed experimental methodologies for key assays and visualizations of the targeted signaling pathways are also presented to support further research and development efforts.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with the chemical formula C₂₆H₂₁F₂N₅O₂S.[1] Its structure is characterized by a central biphenyl core linking a benzimidazole moiety and a cyclopropanesulfonamide group.

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-[2',4'-difluoro-5-[5-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]-[1,1'-biphenyl]-3-yl]cyclopropanesulfonamide | [1] |

| CAS Number | 1430723-35-5 | [1] |

| Molecular Formula | C₂₆H₂₁F₂N₅O₂S | [1] |

| Molecular Weight | 505.54 g/mol | [1] |

| Appearance | White to yellow solid | [2] |

| Solubility | DMSO: 100 mg/mL (197.8 mM) | [5] |

Mechanism of Action

This compound functions as a dual inhibitor of the receptor tyrosine kinase families of FGFR and VEGFR.[1] By binding to the ATP-binding site of these receptors, this compound blocks their phosphorylation and subsequent activation of downstream signaling pathways. This dual inhibition targets two key mechanisms of tumor progression: direct effects on tumor cell proliferation and survival mediated by FGFR signaling, and the inhibition of tumor angiogenesis, which is largely driven by VEGFR signaling.[3][6]

FGFR Signaling Pathway Inhibition

The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various cancers. This compound potently inhibits FGFR1, FGFR2, FGFR3, and FGFR4.[5]

Caption: FGFR Signaling Pathway and Inhibition by this compound.

VEGFR Signaling Pathway Inhibition

The VEGFR signaling pathway is the primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. This compound demonstrates potent inhibition of VEGFR1, VEGFR2, and VEGFR3.[5]

Caption: VEGFR Signaling Pathway and Inhibition by this compound.

In Vitro and In Vivo Efficacy

In Vitro Kinase and Cell-Based Assays

This compound has been shown to be a potent inhibitor of both FGFR and VEGFR family kinases in biochemical assays.[6] Its activity has been further confirmed in various cell-based assays, demonstrating its ability to inhibit cancer cell proliferation and angiogenesis.

Table 2: In Vitro Inhibitory Activity of this compound

| Assay Type | Target/Cell Line | IC₅₀ (nM) | Reference(s) |

| Biochemical Kinase Assay | FGFR1 | 11 | [5] |

| FGFR2 | 16 | [5] | |

| FGFR3 | 6 | [5] | |

| FGFR4 | 35 | [5] | |

| VEGFR1 | 26 | [5] | |

| VEGFR2 | 9 | [5] | |

| VEGFR3 | 5 | [5] | |

| Cell Proliferation Assay | H1581 (FGFR1 amplified) | 104 | [7] |

| SNU-16 (FGFR2 amplified) | 132 | [7] | |

| RT4 (FGFR3 mutated) | 192 | [7] | |

| Angiogenesis Assay | HUVEC Tube Formation | 33 | [5][7] |

In Vivo Animal Models

In vivo studies using xenograft and syngeneic tumor models have demonstrated the anti-tumor efficacy of this compound. Oral administration of this compound resulted in significant tumor growth inhibition in both FGFR-dependent and angiogenesis-driven tumor models.[3][5]

Table 3: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosage | Outcome | Reference(s) |

| RT4 Xenograft | Bladder Cancer | 20 and 40 mg/kg | Decreased tumor volume | [7] |

| SNU-16 Xenograft | Stomach Cancer | 30 mg/kg | Reduced tumor growth and intratumor FGFR phosphorylation | [7] |

| Orthotopic Renca Syngeneic | Kidney Cancer | 7, 20, and 40 mg/kg | Reduced tumor growth and lung metastases | [3][8] |

Clinical Development

A Phase I/IIa, open-label, multicenter study (NCT02264418) was conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.[4]

Table 4: Summary of Phase I/IIa Clinical Trial Results for this compound (NCT02264418)

| Parameter | Finding | Reference(s) |

| Optimal Dose | 400 mg/day (tablet formulation) with food | [4] |

| Common Adverse Events (≥25%) | Bilirubin increase-related events (75%), diarrhea (50%) | [4] |

| Overall Response Rate (ORR) | 9.2% | [4] |

| Median Progression-Free Survival (PFS) | 16.1 weeks (FGFR aberrant tumors) | [4] |

| 12.4 weeks (non-aberrant FGFR tumors) | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. While the specific, proprietary protocols for this compound are not fully public, the following sections describe the general methodologies for the key assays used in its preclinical evaluation, based on standard laboratory practices.

In Vitro Radiometric Kinase Assay

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific substrate by the kinase of interest. Inhibition of the kinase by a compound like this compound results in a decreased incorporation of the radiolabel into the substrate.[9]

General Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing HEPES, MgCl₂, DTT, and unlabeled ATP.

-

Enzyme and Substrate: Add the recombinant human FGFR or VEGFR kinase and a specific peptide or protein substrate to the reaction mixture.

-

Compound Addition: Add varying concentrations of this compound (or vehicle control) to the reaction wells.

-

Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Termination and Separation: Stop the reaction and spot the mixture onto phosphocellulose paper. The phosphorylated substrate binds to the paper, while unincorporated [γ-³²P]ATP is washed away.

-

Detection and Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter or phosphorimager.

-

Data Analysis: Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC₅₀ value.

Cell Viability Assay (MTT/MTS Assay)

Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.[7][10]

General Protocol:

-

Cell Seeding: Seed cancer cell lines (e.g., H1581, SNU-16, RT4) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72-96 hours).

-

Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the colored solution at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

HUVEC Tube Formation Assay

Principle: This assay assesses the ability of endothelial cells (HUVECs) to form capillary-like structures (tubes) when cultured on a basement membrane extract (e.g., Matrigel). It is a widely used in vitro model of angiogenesis.[1][11]

General Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C.

-

Cell Seeding: Seed HUVECs onto the Matrigel-coated wells in the presence of a pro-angiogenic factor (e.g., VEGF).

-

Compound Treatment: Simultaneously treat the cells with various concentrations of this compound.

-

Incubation: Incubate the plate for 4-18 hours to allow for tube formation.

-

Imaging: Visualize and capture images of the tube networks using a microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Data Analysis: Determine the concentration of this compound that inhibits tube formation by 50% (IC₅₀).

Caption: Experimental Workflow for the Evaluation of this compound.

Conclusion

This compound is a promising dual inhibitor of FGFR and VEGFR with a well-defined chemical structure and mechanism of action. Preclinical data robustly support its potent anti-tumor activity through the combined effects of inhibiting tumor cell proliferation and angiogenesis. Early clinical trial results have established a manageable safety profile and demonstrated preliminary signs of efficacy in patients with advanced solid tumors. The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar dual-target inhibitors.

References

- 1. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Assay of protein kinases using radiolabeled ATP: a protocol | MRC PPU [ppu.mrc.ac.uk]

- 10. broadpharm.com [broadpharm.com]

- 11. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - KR [thermofisher.com]

Methodological & Application

Preclinical Application Notes and Protocols for ODM-208 (CYP11A1 Inhibitor)

Note: The initial request specified ODM-203. However, based on the provided core requirements focusing on steroid hormone biosynthesis, this document details the preclinical data for ODM-208 , a first-in-class, selective, nonsteroidal oral inhibitor of CYP11A1. This compound is a distinct compound that selectively inhibits FGFR and VEGFR.[1][2] It is presumed the user's interest lies in the inhibition of steroidogenesis.

Introduction

ODM-208 is a potent and selective inhibitor of the enzyme CYP11A1, which catalyzes the initial and rate-limiting step in steroid hormone biosynthesis.[3][4] By targeting CYP11A1, ODM-208 effectively halts the production of all steroid hormones.[3] This mechanism of action makes it a promising therapeutic agent for hormone-dependent cancers, such as castration-resistant prostate cancer (CRPC). Preclinical studies have demonstrated its efficacy in inhibiting tumor growth in relevant animal models.[3][4] These application notes provide a summary of the key preclinical findings and detailed protocols for the administration and evaluation of ODM-208.

Data Presentation

Table 1: In Vivo Efficacy of ODM-208 in a VCaP CRPC Xenograft Model

| Animal Model | Treatment Group | Dosage | Administration Route | Treatment Duration | Outcome | Reference |

| Male SCID mice with VCaP xenografts | Control | Vehicle | Oral | Not Specified | Tumor Growth | [3][4] |

| Male SCID mice with VCaP xenografts | ODM-208 | Not Specified | Oral | Not Specified | Tumor Repression | [3][4] |

Further specific quantitative data on tumor volume, treatment duration, and dosage from the preclinical studies were not available in the public search results.

Table 2: Preclinical Safety Assessment of ODM-208

| Animal Model | Dosage Range | Administration Route | Key Findings | Reference |

| Rats | Not Specified | Not Specified | Toxicity findings were related to CYP11A1 inhibition and were reversible. | [3][4] |

| Beagle Dogs | Not Specified | Not Specified | Toxicity findings were related to CYP11A1 inhibition and were reversible. | [3][4] |

Specific dosage levels and detailed toxicity profiles were not available in the public search results.

Experimental Protocols

VCaP Xenograft Model for Efficacy Studies

This protocol outlines the establishment and use of the VCaP human prostate cancer cell line in a subcutaneous xenograft model in immunodeficient mice to assess the in vivo anti-tumor activity of ODM-208.

Materials:

-

VCaP human prostate cancer cells

-

Matrigel (BD Biosciences)

-

Male NOD/SCID or SCID mice (5-6 weeks old)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

ODM-208 formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Cell Culture: Culture VCaP cells in RPMI-1640 supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation for Implantation: Harvest logarithmically growing VCaP cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^6 cells per 100 µL.[5]

-

Tumor Implantation:

-

Anesthetize the mice using isoflurane.

-

Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[5]

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure the tumor dimensions (length and width) with calipers two to three times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

-

Treatment Initiation:

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer ODM-208 orally at the desired dosage and schedule.

-

Administer the vehicle control to the control group following the same schedule.

-

-

Efficacy Evaluation:

-

Continue to monitor tumor growth and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).

-

In Vitro CYP11A1 Inhibition Assay

This protocol describes an assay to evaluate the inhibitory activity of ODM-208 on the CYP11A1 enzyme in a cellular context using the NCI-H295R adrenocortical carcinoma cell line.

Materials:

-

NCI-H295R cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with appropriate serum and growth factors

-

ODM-208

-

Control inhibitor (e.g., abiraterone)

-

DMSO (vehicle)

-

LC-MS/MS system for steroid hormone analysis

Procedure:

-

Cell Culture: Culture NCI-H295R cells in a suitable medium until they reach the desired confluency.

-

Compound Treatment:

-

Prepare serial dilutions of ODM-208 and control compounds in the cell culture medium.

-

Replace the medium in the cell culture plates with the medium containing the test compounds or vehicle control (DMSO).

-

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for the inhibition of steroidogenesis.

-

Sample Collection: Collect the cell culture supernatant for the analysis of steroid hormone levels.

-

Steroid Hormone Analysis:

-

Data Analysis:

-

Determine the IC50 value for ODM-208 by plotting the percentage of inhibition of steroid hormone production against the compound concentration.

-

Visualizations

Caption: Mechanism of action of ODM-208 in inhibiting steroidogenesis.

Caption: Experimental workflow for VCaP xenograft efficacy studies.

References

- 1. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. First-in-Class Small Molecule to Inhibit CYP11A1 and Steroid Hormone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Comparison of Prostate Cancer Cell Transcriptomes in 2D Monoculture Versus 3D Xenografts Identify Consistent Gene Expression Alterations Associated with Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ODM-203 in the Study of FGFR-Dependent Cancer Cells

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of ODM-203, a potent and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), for investigating FGFR-dependent cancer cells.

Introduction

This compound is an orally available small molecule inhibitor that demonstrates equipotent inhibition of both FGFR and VEGFR families. Alterations in the FGFR signaling pathway, such as gene amplification, mutations, and translocations, are critical drivers in various cancers. Similarly, VEGFR signaling is a key mediator of tumor angiogenesis. This compound's dual inhibitory action allows for the simultaneous targeting of both tumor cell proliferation driven by aberrant FGFR signaling and the tumor's blood supply sustained by VEGFR-mediated angiogenesis. In biochemical assays, this compound has been shown to inhibit FGFR1, 2, 3, and 4, as well as VEGFR1, 2, and 3, in the low nanomolar range.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nmol/L) |

| FGFR1 | 11 |

| FGFR2 | 16 |

| FGFR3 | 6 |

| FGFR4 | 35 |

| VEGFR1 | 26 |

| VEGFR2 | 9 |

| VEGFR3 | 5 |

Table 2: Cellular Activity of this compound in FGFR-Dependent Cancer Cell Lines

| Cell Line | Cancer Type | FGFR Alteration | Proliferation IC50 (nmol/L) | p-FRS2 (Tyr196) Inhibition IC50 (nmol/L) |

| H1581 | Lung Cancer | FGFR1 Amplification | 50-150 | 93 |

| SNU16 | Gastric Cancer | FGFR2 Amplification | 50-150 | 59 |

| RT4 | Bladder Cancer | FGFR3 Mutation | 50-150 | Not Reported |

Table 3: Anti-Angiogenic Activity of this compound

| Assay | Cell Type | IC50 (nmol/L) |

| VEGF-Induced Tube Formation | HUVEC | 33 |

Signaling Pathways and Experimental Workflow

Application Notes and Protocols: ODM-203 in Combination Cancer Therapies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-203 is a potent and selective oral inhibitor of both Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] Its dual mechanism of action, targeting both tumor cell proliferation and angiogenesis, makes it a promising candidate for cancer therapy.[3][4] Preclinical and early clinical data have demonstrated its activity as a monotherapy in various solid tumors.[5] This document outlines the rationale, potential strategies, and detailed experimental protocols for investigating this compound in combination with other cancer therapies to enhance its anti-tumor efficacy and overcome potential resistance mechanisms.

While clinical data on this compound in combination regimens is currently limited, its ability to modulate the tumor microenvironment provides a strong basis for synergistic interactions with other anti-cancer agents, particularly immune checkpoint inhibitors.[3] This document will also draw upon findings from other dual FGFR/VEGFR inhibitors, such as dovitinib and lucitanib, to inform potential combination strategies.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound as a monotherapy. Data for combination therapies are largely extrapolated from studies with similar dual FGFR/VEGFR inhibitors and are intended to provide a rationale for future investigation with this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) | Assay Type | Reference |

| FGFR1 | 11 | Recombinant Kinase Assay | [1] |

| FGFR2 | 16 | Recombinant Kinase Assay | [1] |

| FGFR3 | 6 | Recombinant Kinase Assay | [1] |

| FGFR4 | 35 | Recombinant Kinase Assay | [1] |

| VEGFR1 | 26 | Recombinant Kinase Assay | [1] |

| VEGFR2 | 9 | Recombinant Kinase Assay | [1] |

| VEGFR3 | 5 | Recombinant Kinase Assay | [1] |

| H1581 (FGFR1-amp) | 104 | Cell Proliferation Assay | [4] |

| SNU16 (FGFR2-amp) | Not Specified | Cell Proliferation Assay | [4] |

| RT4 (FGFR3-mut) | 192 | Cell Proliferation Assay | [4] |

| HUVEC Tube Formation | 33 | Cellular Angiogenesis Assay | [3][4] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound Monotherapy

| Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| RT4 (FGFR3-dependent) | 20 mg/kg/day | 37% | [4] |

| RT4 (FGFR3-dependent) | 40 mg/kg/day | 92% | [4] |

| Renca (Angiogenic) | 40 mg/kg/day | 75% | [6] |

Table 3: Potential Combination Strategies and Supporting Rationale

| Combination Agent | Rationale | Supporting Evidence (with similar drugs) |

| Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) | This compound has been shown to decrease the expression of PD-1 and PD-L1 on CD8+ T cells and NK cells in preclinical models, suggesting it can remodel the tumor microenvironment to be more responsive to immunotherapy.[3] | The combination of the FGFR inhibitor erdafitinib with an anti-PD-1 antibody showed synergistic anti-tumor effects and improved overall survival in a lung cancer mouse model.[7] A clinical trial of lucitanib (FGFR/VEGFR inhibitor) with nivolumab (anti-PD-1) is ongoing.[8] |

| Chemotherapy (e.g., Paclitaxel) | Dual inhibition of FGFR and VEGFR can disrupt tumor vasculature, potentially increasing the delivery and efficacy of cytotoxic agents. | Dovitinib in combination with nab-paclitaxel demonstrated an additive effect on tumor growth inhibition and resulted in tumor regression in preclinical gastric cancer models. |

| Other Targeted Therapies (e.g., MEK inhibitors, AKT inhibitors) | Co-targeting of parallel or downstream signaling pathways may overcome resistance to single-agent FGFR inhibition. | Combination of an FGFR inhibitor with a MEK inhibitor enhanced tumor cell death in KRAS-mutant lung and pancreatic cancer models. Combination of an AKT inhibitor with an FGFR inhibitor showed marked additive effects in prostate cancer models. |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound simultaneously inhibits the FGFR and VEGFR signaling pathways. Upon ligand binding, these receptor tyrosine kinases dimerize and autophosphorylate, initiating downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. This compound binds to the ATP-binding pocket of these receptors, blocking their kinase activity.

Caption: Dual inhibitory action of this compound on FGFR and VEGFR signaling pathways.

Experimental Workflow for In Vitro Combination Studies

A general workflow for assessing the synergistic potential of this compound with another therapeutic agent in vitro.

Caption: Workflow for in vitro evaluation of this compound combination therapies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound in combination with another agent on the viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

This compound

-

Combination agent

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of this compound and the combination agent in complete growth medium.

-

Remove the medium from the wells and add 100 µL of medium containing the single agents or their combination at various concentrations. Include untreated control wells.

-

Incubate for 72 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Determine IC₅₀ values and assess synergy using software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

HUVEC Tube Formation Assay

This assay assesses the anti-angiogenic activity of this compound in combination with other agents.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium (e.g., EGM-2)

-

Matrigel Basement Membrane Matrix

-

96-well plates

-

This compound

-

Combination agent

-

Calcein AM (optional, for fluorescence imaging)

-

Inverted microscope with a camera

Procedure:

-

Thaw Matrigel on ice overnight.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Harvest HUVECs and resuspend them in basal medium at a concentration of 1-2 x 10⁵ cells/mL.

-

Prepare solutions of this compound and the combination agent in basal medium.

-

Add 100 µL of the HUVEC suspension to each Matrigel-coated well.

-

Add the test compounds (single agents or combination) to the respective wells.

-

Incubate at 37°C for 4-18 hours.

-

Examine the formation of capillary-like structures (tubes) using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Western Blot Analysis of Signaling Pathway Inhibition

This protocol is to confirm the on-target activity of this compound in combination with other agents by assessing the phosphorylation status of key downstream signaling molecules.

Materials:

-

Cancer cell lines

-

This compound and combination agent

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FRS2, anti-p-ERK, anti-p-VEGFR2, anti-total FRS2, anti-total ERK, anti-total VEGFR2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and treat with this compound, the combination agent, or their combination for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control.

In Vivo Xenograft Model for Combination Therapy

This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with another anti-cancer agent in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for tumor implantation

-

This compound formulation for oral gavage

-

Combination agent formulation

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, combination agent alone, this compound + combination agent).

-

Administer treatments according to the determined dosing schedule. For example, this compound can be administered orally once daily.

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry for proliferation and apoptosis markers, and immune cell infiltration analysis if using a syngeneic model).

-

Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

This compound, with its dual inhibitory activity against FGFR and VEGFR, holds significant promise as a component of combination cancer therapy. The preclinical evidence for its immunomodulatory effects provides a strong rationale for its investigation with immune checkpoint inhibitors. Furthermore, exploring combinations with chemotherapy and other targeted agents based on the known mechanisms of resistance to FGFR and VEGFR inhibition is warranted. The protocols provided herein offer a framework for the systematic evaluation of these potential combination strategies, which may ultimately lead to more effective and durable treatment options for patients with cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. This compound, a Selective Inhibitor of FGFR and VEGFR, Shows Strong Antitumor Activity, and Induces Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. aacrjournals.org [aacrjournals.org]

- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 8. onclive.com [onclive.com]

Western Blot Analysis of ODM-203 Treated Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ODM-203 is a potent, orally available, and selective dual inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2] These receptor tyrosine kinases are crucial regulators of cell proliferation, survival, migration, and angiogenesis, and their aberrant signaling is implicated in the pathogenesis of various cancers. Western blot analysis is a fundamental technique to elucidate the mechanism of action of this compound by assessing its impact on the phosphorylation status and expression levels of key proteins within the FGFR and VEGFR signaling cascades. This document provides detailed application notes and protocols for performing western blot analysis on cells treated with this compound.

Data Presentation: Summary of this compound Effects

The following tables summarize the inhibitory effects of this compound on protein phosphorylation and cellular processes as determined by various assays, including western blotting.

Table 1: Inhibitory Activity of this compound on FGFR and VEGFR Kinases

| Target | Assay Type | IC50 (nM) | Reference |

| FGFR1 | Biochemical | 11 | [1] |

| FGFR2 | Biochemical | 16 | [1] |

| FGFR3 | Biochemical | 6 | [1] |

| FGFR4 | Biochemical | 35 | [1] |

| VEGFR1 | Biochemical | 26 | [1] |

| VEGFR2 | Biochemical | 9 | [1] |

| VEGFR3 | Biochemical | 5 | [1] |

Table 2: Cellular Activity of this compound

| Cell Line/Process | Assay Type | Effect | IC50 (nM) | Reference |

| FGFR-dependent cell lines | Cell Proliferation | Inhibition | 50-150 | [1] |

| HUVEC | Endothelial Tube Formation | Inhibition | 33 | [1] |

| SNU16 (FGFR2-dependent) | Western Blot | Decreased p-FGFR | - | [3] |

| HUVEC | Western Blot | Decreased p-VEGFR2 | - | [3] |

| SNU16 Xenograft | Western Blot | Decreased p-FGFR & p-FRS2 | - | [3] |

Experimental Protocols

Cell Culture and this compound Treatment

Materials:

-

Cancer cell lines with known FGFR or VEGFR expression (e.g., SNU-16, RT-4, HUVEC)

-

Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS)

-

This compound (stock solution prepared in DMSO)

-

Cell culture plates/flasks

-

Incubator (37°C, 5% CO2)

Protocol:

-

Seed cells in culture plates or flasks at a density that will allow for approximately 70-80% confluency at the time of harvest.

-

Allow cells to adhere and grow overnight.

-

The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO) as a control. A typical concentration range to test would be from 10 nM to 1 µM.

-

Incubate the cells for the desired treatment duration (e.g., 1, 6, 24 hours) to observe effects on protein phosphorylation.

Cell Lysis and Protein Extraction

Materials:

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge (refrigerated)

Protocol:

-

Place the cell culture dish on ice and aspirate the medium.

-

Wash the cells once with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer to the dish.

-

Scrape the adherent cells from the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

Protein Quantification

Materials:

-

Bicinchoninic acid (BCA) protein assay kit

-

Microplate reader

Protocol:

-